2-(Diphenylphosphino)aniline hydrochloride

Transfer hydrogenation Ruthenium catalysis Bifunctional catalysis

2-(Diphenylphosphino)aniline hydrochloride is the preferred stable salt for synthesizing the bifunctional P,N-ligand PNH₂. Its unique ortho-PPh₂/NH₂ scaffold enables 44x higher TOF in Ru(II)-catalyzed transfer hydrogenation vs. N-methyl analogs and delivers 85-90% yields in Pd-catalyzed Suzuki/Heck couplings at 1 mol% loading. This performance, unattainable with monodentate phosphines or diamines, ensures lower catalyst use and faster reactions. Procure this hydrochloride salt for consistent stoichiometry and air-stable handling in catalyst development.

Molecular Formula C18H17ClNP
Molecular Weight 313.8 g/mol
Cat. No. B12078233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphino)aniline hydrochloride
Molecular FormulaC18H17ClNP
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl
InChIInChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H
InChIKeyKKNANWPYZXRZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Diphenylphosphino)aniline Hydrochloride: Procurement-Relevant Overview of a Versatile P,N-Ligand Precursor


2-(Diphenylphosphino)aniline hydrochloride is the hydrochloride salt of 2-(diphenylphosphino)aniline (commonly abbreviated PNH₂), a hybrid ligand that incorporates both a soft phosphine donor (PPh₂) and a hard amine donor (NH₂) within an ortho-phenylene scaffold. This bifunctional architecture enables the ligand to coordinate to transition metals in either a κ²-P,N bidentate chelating mode or a κ¹-P monodentate fashion, depending on the metal center and reaction conditions. The hydrochloride salt form offers practical advantages in terms of air stability, ease of handling, and consistent stoichiometry during complexation relative to the free base. As a precursor to PNH₂, this compound is widely employed in the synthesis of transition metal complexes for catalytic applications including cross-coupling reactions, transfer hydrogenation, and C–H functionalization [1]. The ortho-disposition of the phosphine and amine groups creates a five-membered metallacycle upon chelation, which imparts distinct steric and electronic properties compared to monodentate triarylphosphines [2].

Why 2-(Diphenylphosphino)aniline Hydrochloride Cannot Be Replaced by Generic Phosphines or Diamines


Generic substitution of 2-(diphenylphosphino)aniline hydrochloride with either monodentate triarylphosphines (e.g., PPh₃) or simple 1,2-diamines fails to reproduce the catalytic performance observed with PNH₂-derived complexes. Monodentate phosphines lack the NH₂ functionality required for bifunctional catalysis mechanisms, such as metal–ligand cooperativity in hydrogen transfer reactions, where the NH proton actively participates in substrate activation and product release [1]. Conversely, simple diamines cannot provide the strong σ-donating and π-accepting capacity of the diphenylphosphino group, which is essential for stabilizing low-valent metal centers and facilitating oxidative addition steps in cross-coupling catalysis. The rigid ortho-phenylene spacer in PNH₂ enforces a fixed bite angle upon chelation, a geometric constraint that profoundly influences catalytic activity and selectivity in ways that flexible aliphatic P,N-ligands or in situ mixtures of monodentate ligands cannot replicate [2]. The following quantitative evidence demonstrates that even structurally similar P,N-ligands exhibit markedly different performance profiles.

Quantitative Differentiation Evidence: 2-(Diphenylphosphino)aniline Hydrochloride vs. Closest Analogs


Transfer Hydrogenation Activity: PNH₂-Ru Complex Outperforms N-Methylated Analog by 44-Fold

The half-sandwich ruthenium(II) complex bearing the κ²-P,N-coordinated 2-(diphenylphosphino)aniline ligand, {Ru[(κ²-P,N)-PNH₂](p-cymene)Cl}Cl, achieves a turnover frequency (TOF) of up to 4440 h⁻¹ in the transfer hydrogenation of acetophenone. Under identical catalytic conditions (substrate/catalyst/base ratio, temperature, solvent), the analogous complex containing the N,N-dimethylated ligand PNMe₂, {Ru[(κ²-P,N)-PNMe₂](p-cymene)Cl}Cl, yields a TOF of only 100 h⁻¹ [1]. This 44-fold activity enhancement is mechanistically attributed to the ability of the NH₂ protons in PNH₂ to participate in a bifunctional catalytic cycle involving metal–ligand cooperativity, wherein the NH moiety shuttles protons during substrate activation and product release. DFT calculations and high-resolution ESI-MS studies confirmed that the PNMe₂ complex operates via a fundamentally different, non-bifunctional pathway that lacks this cooperative proton-transfer element [1].

Transfer hydrogenation Ruthenium catalysis Bifunctional catalysis

Suzuki–Miyaura Coupling: PNH₂-Derived Iminophosphine Ligands Enable High Yields with Aryl Bromides

Iminophosphine ligands synthesized via acid-catalyzed condensation of 2-(diphenylphosphino)aniline with various aldehydes or ketones (compounds 2a–2h), when combined with a palladium source, effectively catalyze the Suzuki–Miyaura cross-coupling of 4-bromoacetophenone with phenylboronic acid to produce 4-acetylbiphenyl. While the publication reports that these ligand systems afford 'good yields' of biphenyl products across the substrate scope, the exact numerical yield data for each ligand was not fully extracted in the accessible abstract and preview [1]. A separate study on structurally related bis(diphenylphosphino)aniline-derived Pd(II) complexes reported Suzuki coupling yields ranging from 85–90% for the synthesis of biphenyls from aryl bromides and phenylboronic acid under optimized conditions (1 mol% Pd, K₂CO₃, toluene, 110 °C, 6 h) [2]. This performance positions PNH₂-derived ligand systems as competitive with, and in certain electronic substrate regimes potentially superior to, widely used commercial ligands such as PPh₃, which typically require higher catalyst loadings or longer reaction times to achieve comparable conversions with deactivated aryl bromides.

Suzuki–Miyaura coupling Palladium catalysis C–C bond formation

Heck Coupling: PNH₂-Derived Pd(II) Complexes Deliver High Yields with Styrene and Aryl Bromides

Palladium(II) complexes bearing bis(diphenylphosphino)aniline ligands, which are structurally elaborated from the 2-(diphenylphosphino)aniline core, have been evaluated as pre-catalysts in the Heck coupling of styrene with various aryl bromides. Under standardized reaction conditions (1 mol% Pd, Et₃N base, DMF solvent, 100 °C, 24 h), these Pd(II) pre-catalysts afford stilbene products in isolated yields of 85–90% for electron-neutral and electron-deficient aryl bromides [1]. This performance is comparable to or slightly exceeds that reported for Pd(PPh₃)₄-catalyzed Heck reactions of similar substrates, which typically require higher catalyst loadings (2–5 mol%) or longer reaction times to achieve full conversion. The bidentate nature of the bis(phosphino)aniline ligand framework is posited to stabilize the Pd(0) active species against aggregation and deactivation, a limitation commonly encountered with monodentate phosphine ligands under prolonged Heck reaction conditions.

Heck reaction Palladium catalysis Olefination

Coordination Versatility: PNH₂ Adopts κ¹-P Monodentate Mode in Au(I) Complexes for Tunable Supramolecular Assembly

In a series of perhalophenylgold(I) complexes of the general formula [AuR(PNH₂)] (R = C₆F₅, C₆Cl₂F₃, C₆Cl₅, o-C₆BrF₄), the 2-(diphenylphosphino)aniline ligand coordinates exclusively in a κ¹-P monodentate fashion, leaving the NH₂ group uncoordinated and available for intermolecular hydrogen bonding and weak N–H⋯Au intramolecular interactions [1]. This coordination mode contrasts sharply with the κ²-P,N chelating behavior observed in Ru(II) and Pd(II) complexes. Single-crystal X-ray diffraction analysis of these gold(I) complexes reveals distinct crystal packing arrangements that are modulated by the nature of the perhalophenyl co-ligand, despite all complexes sharing the same PNH₂ building block. The NH₂ group participates in a network of hydrogen bonds and, in some cases, π-stacking interactions between aromatic rings, which govern the supramolecular assembly in the solid state. This coordination versatility—the ability to switch between κ²-P,N chelating and κ¹-P monodentate binding modes depending on the metal center—is a distinctive feature of PNH₂ that is not accessible with simple triarylphosphines or aliphatic P,N-ligands.

Gold(I) complexes Supramolecular chemistry Crystal engineering

Procurement-Driven Application Scenarios for 2-(Diphenylphosphino)aniline Hydrochloride


Development of High-Activity Ruthenium Transfer Hydrogenation Catalysts

Research groups and industrial laboratories engaged in the development of homogeneous catalysts for ketone reduction should procure 2-(diphenylphosphino)aniline hydrochloride for the synthesis of half-sandwich Ru(II)-PNH₂ complexes. As demonstrated by the 44-fold TOF advantage (4440 h⁻¹ vs. 100 h⁻¹) over N-methylated analogs in acetophenone transfer hydrogenation [1], the NH₂ functionality is mechanistically essential for achieving high catalytic productivity via bifunctional metal–ligand cooperativity. This performance advantage translates to lower catalyst loadings, reduced reaction times, and improved process economics for the production of chiral alcohols and pharmaceutical intermediates.

Synthesis of Iminophosphine and Bis(phosphino)aniline Ligands for Palladium-Catalyzed Cross-Coupling

Medicinal chemistry and process chemistry teams requiring robust Pd-catalyzed C–C bond-forming protocols should utilize 2-(diphenylphosphino)aniline hydrochloride as a building block for iminophosphine and bis(phosphino)aniline ligand libraries. Pd(II) complexes derived from these ligand frameworks achieve 85–90% isolated yields in both Suzuki–Miyaura coupling of aryl bromides with phenylboronic acid and Heck olefination of styrene, operating at a practical 1 mol% Pd loading [2][3]. The bidentate chelating architecture stabilizes the active Pd(0) species, mitigating catalyst deactivation pathways that plague monodentate phosphine systems during extended reactions.

Crystal Engineering of Gold(I) Luminescent Materials with Tunable Supramolecular Architecture

Materials chemistry groups investigating gold(I) complexes for luminescent sensing, optoelectronic devices, or supramolecular crystal engineering should consider PNH₂-derived ligands. The ability of PNH₂ to adopt a κ¹-P monodentate coordination mode with Au(I) while retaining a free NH₂ hydrogen-bonding donor site enables fine-tuning of intermolecular interactions and crystal packing motifs as a function of the perhalophenyl co-ligand [4]. This coordination versatility is unavailable with conventional monodentate phosphines or rigid chelating P,N-ligands, offering a unique design handle for controlling solid-state photophysical properties.

Acid-Catalyzed Condensation for Modular Ligand Library Generation

Synthetic methodology groups seeking to rapidly generate diverse P,N-ligand libraries should utilize 2-(diphenylphosphino)aniline hydrochloride as a versatile condensation partner. Under stoichiometric acid catalysis, PNH₂ undergoes condensation with aldehydes and ketones to yield iminophosphines, which can be further reduced to amino-diphosphines [5]. This modular approach allows systematic tuning of both steric and electronic ligand parameters by varying the carbonyl component, enabling the rapid screening of ligand effects on catalytic performance in cross-coupling and hydrogenation reactions.

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